1-methyl-3,5-bis(3-trifluoromethylphenyl)-4(1H)-pyridone
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Overview
Description
1-methyl-3,5-bis(3-trifluoromethylphenyl)-4(1H)-pyridone is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of trifluoromethyl groups attached to phenyl rings, which are further connected to a pyridone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3,5-bis(3-trifluoromethylphenyl)-4(1H)-pyridone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridone Core: The pyridone core can be synthesized through a condensation reaction between a suitable ketone and an amine under acidic or basic conditions.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Methylation: The final step involves the methylation of the pyridone nitrogen using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3,5-bis(3-trifluoromethylphenyl)-4(1H)-pyridone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-methyl-3,5-bis(3-trifluoromethylphenyl)-4(1H)-pyridone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-methyl-3,5-bis(3-trifluoromethylphenyl)-4(1H)-pyridone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3,5-bis(4-trifluoromethylphenyl)-4(1H)-pyridone: Similar structure but with trifluoromethyl groups at different positions.
1-methyl-3,5-bis(3-chlorophenyl)-4(1H)-pyridone: Similar structure but with chlorophenyl groups instead of trifluoromethylphenyl groups.
Uniqueness
1-methyl-3,5-bis(3-trifluoromethylphenyl)-4(1H)-pyridone is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
59756-61-5 |
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Molecular Formula |
C20H13F6NO |
Molecular Weight |
397.3 g/mol |
IUPAC Name |
1-methyl-3,5-bis[3-(trifluoromethyl)phenyl]pyridin-4-one |
InChI |
InChI=1S/C20H13F6NO/c1-27-10-16(12-4-2-6-14(8-12)19(21,22)23)18(28)17(11-27)13-5-3-7-15(9-13)20(24,25)26/h2-11H,1H3 |
InChI Key |
PZBXEGSLTCUVJO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)C(=C1)C2=CC(=CC=C2)C(F)(F)F)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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